N,N-dibenzyl-4-[(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]benzamide
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Overview
Description
N,N-dibenzyl-4-[(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]benzamide is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a quinazolinone core, which is a bicyclic structure consisting of a benzene ring fused to a pyrimidine ring, and a benzamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dibenzyl-4-[(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinazolinone Core: This can be achieved by the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.
Introduction of the Benzyl Groups: The benzyl groups can be introduced via nucleophilic substitution reactions using benzyl halides in the presence of a base such as sodium hydride or potassium carbonate.
Coupling with Benzamide: The final step involves the coupling of the quinazolinone intermediate with benzamide derivatives using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N,N-dibenzyl-4-[(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form quinazolinone derivatives with higher oxidation states.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into its reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Benzyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen functionalities, while reduction may produce amine derivatives.
Scientific Research Applications
N,N-dibenzyl-4-[(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N,N-dibenzyl-4-[(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]benzamide involves its interaction with specific molecular targets in the body. It is believed to exert its effects by modulating neurotransmitter systems in the central nervous system, particularly by enhancing the activity of gamma-aminobutyric acid (GABA) receptors. This leads to its anxiolytic and anticonvulsant properties .
Comparison with Similar Compounds
Similar Compounds
N,N-dibenzyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide: Known for its neuropharmacological activities.
6-nitro-1,4-dihydroquinoxaline-2,3-dione: Exhibits anxiolytic effects.
1,2,3,4-tetrahydroquinoxaline-2,3-dione: Shows comparative effects to diazepam.
Uniqueness
N,N-dibenzyl-4-[(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]benzamide is unique due to its specific structural features and the presence of both quinazolinone and benzamide moieties, which contribute to its distinct pharmacological profile and potential therapeutic applications.
Properties
IUPAC Name |
N,N-dibenzyl-4-[(2,4-dioxo-1H-quinazolin-3-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H25N3O3/c34-28(32(19-22-9-3-1-4-10-22)20-23-11-5-2-6-12-23)25-17-15-24(16-18-25)21-33-29(35)26-13-7-8-14-27(26)31-30(33)36/h1-18H,19-21H2,(H,31,36) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDVRDMZZIKMYTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=O)C3=CC=C(C=C3)CN4C(=O)C5=CC=CC=C5NC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H25N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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